molecular formula C16H21NO5 B14464914 Diethyl[2-(benzoylamino)ethyl]propanedioate CAS No. 73234-13-6

Diethyl[2-(benzoylamino)ethyl]propanedioate

Cat. No.: B14464914
CAS No.: 73234-13-6
M. Wt: 307.34 g/mol
InChI Key: ZFVTXWLKMXRWAR-UHFFFAOYSA-N
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Description

Diethyl[2-(benzoylamino)ethyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzoylamino group attached to an ethyl chain, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl[2-(benzoylamino)ethyl]propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate benzoylaminoethyl halide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-(benzoylamino)ethyl]propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide: Used for the formation of the enolate ion.

    Benzoylaminoethyl Halide: Acts as the alkylating agent in the synthesis.

    Acidic or Basic Conditions: Employed for the hydrolysis of ester groups.

Major Products Formed

Scientific Research Applications

Diethyl[2-(benzoylamino)ethyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl[2-(benzoylamino)ethyl]propanedioate involves its reactivity as a nucleophile due to the presence of the enolate ion. The compound can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The benzoylamino group also plays a role in its reactivity, influencing the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler malonic ester without the benzoylamino group.

    Ethyl Acetoacetate: Another 1,3-dicarbonyl compound with different substituents.

Properties

CAS No.

73234-13-6

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

diethyl 2-(2-benzamidoethyl)propanedioate

InChI

InChI=1S/C16H21NO5/c1-3-21-15(19)13(16(20)22-4-2)10-11-17-14(18)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)

InChI Key

ZFVTXWLKMXRWAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCNC(=O)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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